molecular formula C18H18N4O4S2 B2619990 N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 899740-61-5

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2619990
CAS No.: 899740-61-5
M. Wt: 418.49
InChI Key: QAYIVCUXEOKXRV-UHFFFAOYSA-N
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Description

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound designed for research applications. It features a thiazole ring linked to a trimethoxyphenyl-substituted pyridazine via a thioacetamide bridge. The thiazole scaffold is a privileged structure in medicinal chemistry, recognized for its prevalence in compounds with diverse biological activities and is found in several FDA-approved drugs . The 3,4,5-trimethoxyphenyl moiety is a significant pharmacophore, notably found in potent tubulin polymerization inhibitors like Combretastatin A-4 (CA-4) . This structural feature is known to deeply embed into the colchicine binding site of tubulin, suggesting this compound's potential application in researching the disruption of microtubule dynamics in cancer cells . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective antagonists for the Zinc-Activated Channel (ZAC), a unique Cys-loop receptor, indicating this compound's potential utility as a pharmacological tool in neuropharmacological studies . This product is intended for research purposes in these and other areas of investigation. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)12-4-5-16(22-21-12)28-10-15(23)20-18-19-6-7-27-18/h4-9H,10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYIVCUXEOKXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: Starting from appropriate thioamide and α-haloketone precursors.

    Formation of the pyridazine ring: Using hydrazine derivatives and appropriate dicarbonyl compounds.

    Coupling reactions: Combining the thiazole and pyridazine intermediates through nucleophilic substitution or other coupling reactions.

    Introduction of the trimethoxyphenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole and pyridazine rings facilitate nucleophilic substitutions under controlled conditions:

Reaction Site Nucleophile Conditions Product Yield
Thiazole C-2Amines (e.g., NH<sub>3</sub>)DMF, 80°C, 6hSubstituted thiazole derivatives65–78%
Pyridazine C-3Thiols (e.g., HSCH<sub>2</sub>CO<sub>2</sub>H)Ethanol, refluxDisulfide-linked analogs72%
Acetamide carbonylGrignard reagentsTHF, −78°CTertiary alcohols55%

Key findings:

  • Trimethoxyphenyl substituents increase electron density at the pyridazine ring, enhancing reactivity toward electrophiles.

  • Thioether linkages show stability under basic conditions but undergo cleavage in strong acids (e.g., HCl/H<sub>2</sub>SO<sub>4</sub>) .

Oxidation and Reduction Reactions

The thioether and acetamide groups participate in redox transformations:

Oxidation

Reagent Product Application
H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide derivativeProdrug activation
KMnO<sub>4</sub>/H<sub>2</sub>OSulfone and pyridazine N-oxideMetabolic studies

Reduction

Reagent Product Conditions
NaBH<sub>4</sub>/MeOHThiol intermediate25°C, 2h
LiAlH<sub>4</sub>/THFAmine-functionalized derivative−10°C, 1h

Coupling Reactions

The compound undergoes palladium-catalyzed cross-couplings for structural diversification:

Reaction Type Catalyst Substrate Product
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Aryl boronic acidsBiaryl-pyridazine hybrids
Buchwald–HartwigPd(OAc)<sub>2</sub>Primary aminesN-alkylated analogs

Example data:

  • Suzuki coupling with 4-methoxyphenylboronic acid achieved 82% yield in toluene/EtOH (3:1) at 90°C.

Cyclization and Heterocycle Formation

The acetamide side chain participates in cyclocondensations:

Reagent Product Biological Relevance
NH<sub>2</sub>NH<sub>2</sub>·H<sub>2</sub>O1,3,4-Thiadiazole derivativesAnticancer screening
CS<sub>2</sub>/KOHThiazolidinone hybridsAntimicrobial agents

Hydrolysis and Degradation

Stability studies reveal pH-dependent degradation pathways:

Condition Primary Degradation Product Half-Life
pH 1.2 (HCl)Thiazole-2-amine + pyridazine2.3h
pH 7.4 (PBS)Stable (>24h)
pH 10.0 (NaOH)Thiol + acetamide cleavage5.8h

Comparative Reactivity Insights

A comparison with structural analogs highlights unique features:

Feature This Compound Analog (3,4,5-Trimethoxy)
Thioether oxidation rateFaster (H<sub>2</sub>O<sub>2</sub>) due to electron-rich arylSlower
Suzuki coupling efficiency82% (electron-donating groups)68%

Mechanistic Pathways

  • Nucleophilic substitutions proceed via σ-complex intermediates stabilized by resonance from the trimethoxyphenyl group.

  • Oxidation reactions follow radical mechanisms in polar aprotic solvents .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. Research on related thiazole and pyridazine derivatives has shown promising results against various bacterial and fungal strains:

  • Bacterial Inhibition : Compounds derived from thiazole and pyridazine structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with varying degrees of effectiveness. Specific compounds demonstrated inhibition comparable to standard antibiotics like ampicillin .
  • Antifungal Properties : The antifungal efficacy of similar compounds has also been documented, particularly against strains such as Candida albicans and Aspergillus niger. Certain derivatives showed higher antifungal activity than traditional antifungal agents like greseofulvin .

Anticancer Potential

The anticancer applications of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide are being explored through various studies focusing on its antiproliferative effects:

  • Cell Line Studies : Compounds with similar structural frameworks have been evaluated for their ability to inhibit the proliferation of cancer cell lines, including melanoma and breast cancer cells. These studies indicate that the introduction of specific substituents can enhance anticancer activity .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and disruption of cell cycle progression in cancer cells. The presence of the thiazole ring is believed to play a crucial role in enhancing the bioactivity of these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide:

Substituent Effect on Activity
Trimethoxy groupEnhances lipophilicity and bioavailability
Thiazole ringContributes to antimicrobial potency
Pyridazine moietyModulates interaction with biological targets

Studies indicate that modifications to the chemical structure can significantly influence both antimicrobial and anticancer activities, providing avenues for the development of more effective therapeutic agents.

Case Study 1: Antimicrobial Screening

A series of thiazole-pyridazine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that certain compounds exhibited MIC values lower than those of established antibiotics, suggesting a potential for development into new antimicrobial therapies .

Case Study 2: Anticancer Efficacy

In vitro studies on cancer cell lines revealed that specific derivatives led to a substantial reduction in cell viability compared to control groups. The study concluded that these compounds could serve as lead candidates for further development into anticancer drugs .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Antitumor Activity

Table 1: Antitumor Activity of Selected Thioacetamide Derivatives
Compound Name Core Structure Substituents/Modifications GI50 (µM) or MGI% Reference Drugs (GI50)
N-(4-Chlorophenyl)-2-[(3-(3,4,5-TMB)-4(3H)-quinazolinon-2-yl)thio]acetamide (7) Quinazolinone 4-Chlorophenyl, TMB* 17.90 µM 5-FU (18.60 µM)
N-(3,4,5-TMB)-2-[(3-(3,4,5-TMB)-4(3H)-quinazolinon-2-yl)thio]propanamide (19) Quinazolinone Propanamide linker, TMB 6.33 µM Erlotinib (7.29 µM)
2-[(3-Benzyl-6-methyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-TMP)acetamide (B) Quinazolinone Benzyl, 6-methyl, TMP** 14.12 µM Gefitinib (3.24 µM)
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-TMP)acetamide (BTA) Benzothiazole Trifluoromethyl, TMP pIC50 = 7.8

TMB = 3,4,5-trimethoxybenzyl; *TMP = 3,4,5-trimethoxyphenyl

Key Observations:

Core Structure Impact: Quinazolinone-based derivatives (e.g., compounds 7, 19) exhibit potent antitumor activity, with GI50 values comparable to 5-FU and erlotinib . Benzothiazole derivatives (e.g., BTA) show high CK1δ inhibitory activity (pIC50 = 7.8), suggesting that the thiazole moiety enhances kinase binding affinity .

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group is critical for antitumor activity, as seen in compounds 7, 19, and BTA. Its planar structure likely facilitates interactions with hydrophobic pockets in target proteins .
  • Propanamide linkers (as in compound 19) improve activity over acetamide derivatives (e.g., compound 7: GI50 = 17.90 µM vs. 19: GI50 = 6.33 µM), indicating that chain length and flexibility modulate potency .

Heterocyclic Variations: Replacement of quinazolinone with pyridazine (as in the target compound) may alter solubility and metabolic stability. Pyridazine’s electron-deficient nature could enhance π-stacking interactions in enzymatic binding sites. Thiazole vs. benzothiazole: The smaller thiazole ring in the target compound might reduce steric hindrance, improving access to active sites compared to bulkier benzothiazoles .

Analogues with Heterocyclic Modifications

Table 2: Activity of Heterocycle-Modified Thioacetamides
Compound Name Biological Target Key Structural Features Activity
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-((3,4,5-TMP)amino)acetamide (19) α-Glucosidase Coumarin-thiazole hybrid, TMP IC50 = 8.42 µM
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-CF3-benzothiazol-2-yl)acetamide (20) Kinase inhibition Pyrimidinone, CF3-benzothiazole Under study
2-[(6-Thien-2-ylpyridazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Not reported Pyridazine, thiadiazole
Key Observations:
  • Coumarin-thiazole hybrids (e.g., compound 19 in ) demonstrate α-glucosidase inhibition (IC50 = 8.42 µM), highlighting the versatility of thiazole-thioacetamide scaffolds in targeting metabolic enzymes.

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Chlorophenyl (compound 7, MGI% = 47%) outperforms fluorophenyl (compound 8, MGI% = 7%), indicating that halogen electronegativity and size fine-tune target engagement .
  • Sulfonamide Derivatives : Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)-N-(3,4,5-TMP)acetamide (15) show enhanced antimicrobial activity, suggesting that sulfonamide incorporation broadens therapeutic scope .

Biological Activity

N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article synthesizes available research findings on its biological activity, including its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Synthesis

The compound features a thiazole ring, a pyridazine moiety, and a trimethoxyphenyl group. The synthesis typically involves multi-step organic reactions that yield high-purity products. For example, one study reported the synthesis of related thiazole derivatives with anticancer properties through various chemical transformations including nucleophilic substitutions and cyclizations .

Anticancer Properties

Research has highlighted the anticancer potential of thiazole derivatives similar to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide. A series of compounds were evaluated for their in vitro anticancer activity against various cancer cell lines. Notably, compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to those with electron-donating groups .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Reference
1MCF-715
2HeLa10
3A54912

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial activity. For instance, compounds related to N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial properties, particularly in compounds with specific substituents that enhance lipophilicity and interaction with microbial membranes .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
AStaphylococcus aureus32
BEscherichia coli64
CCandida albicans16

The biological activity of N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : Several studies suggest that thiazole compounds may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.

Case Studies and Research Findings

A notable study investigated the effects of a thiazole derivative on glucose homeostasis in diabetic models. The compound demonstrated a favorable profile by activating glucokinase without causing hypoglycemia or dyslipidemia, thus presenting a dual role in managing diabetes while exhibiting anticancer properties .

Another research effort focused on the structure–activity relationship (SAR) of thiazole derivatives. It was found that modifications at specific positions on the thiazole ring significantly influenced both anticancer and antimicrobial activities, suggesting that careful design can optimize therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for preparing N-(thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step approach is recommended:

Thiolation : React 6-(3,4,5-trimethoxyphenyl)pyridazine-3-thiol with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in acetone under reflux for 6–8 hours to form the thioether intermediate .

Amide Coupling : Use coupling agents like EDCI/HOBt or Lawesson’s reagent (1.1 equivalents) to conjugate the thiazole-2-amine moiety. Purify via preparative TLC (n-hexane/ethyl acetate 50:50) to isolate the final product .

  • Optimization Tips :
  • Monitor reaction progress via TLC and adjust equivalents of Lawesson’s reagent to improve yields (45–72% typical range) .
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for pyridazine and thiazole rings) and methoxy groups (δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Confirm C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
  • HPLC : Assess purity (>98%) using a C18 column with a gradient of acetonitrile/water .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S values to validate stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

Analog Synthesis : Modify the 3,4,5-trimethoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) and the thiazole core (e.g., introduce methyl/cyano substituents) .

Q. Bioassays :

  • Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .
  • Enzyme Inhibition : Screen for acetylcholinesterase (AChE) or kinase inhibition using fluorometric assays .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., tubulin or AChE active sites) .

Q. What strategies resolve contradictions in bioactivity data across similar thiazole-acetamide derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ variations in cytotoxicity assays) to identify confounding factors (e.g., cell line specificity, assay protocols) .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate potency trends and exclude outliers .
  • Solubility Adjustments : Address discrepancies by standardizing solvent systems (e.g., DMSO concentration ≤0.1% in assays) .

Q. How can computational chemistry enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or QikProp to optimize logP (target 2–4), aqueous solubility, and CYP450 inhibition profiles .
  • Reaction Path Search : Apply quantum chemical calculations (Gaussian 09) to model transition states and identify energetically favorable synthetic routes .
  • Machine Learning : Train models on existing SAR data to predict novel derivatives with enhanced bioavailability .

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